BenchChemオンラインストアへようこそ!

2,3,7-Trichlorodibenzo-P-dioxin

Aryl Hydrocarbon Receptor Receptor Binding Kinetics Dioxin Congener Comparison

2,3,7-Trichlorodibenzo-P-dioxin (2,3,7-TrCDD) is the definitive AhR partial-agonist comparator. Unlike TCDD, its missing 8-Cl yields faster metabolic clearance via CYP1A1/UGT and >1000× higher in vivo LD₅₀, enabling safer chronic dosing. Essential for dissecting ligand-binding kinetics, validating GC-MS dioxin methods, and probing CYP1A1/UGT substrate specificity. Request a quote now for research-grade solid or certified solution standards.

Molecular Formula C12H5Cl3O2
Molecular Weight 287.5 g/mol
CAS No. 33857-28-2
Cat. No. B1595472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,7-Trichlorodibenzo-P-dioxin
CAS33857-28-2
Molecular FormulaC12H5Cl3O2
Molecular Weight287.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)OC3=CC(=C(C=C3O2)Cl)Cl
InChIInChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H
InChIKeyZSIZNEVHVVRPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,7-Trichlorodibenzo-p-dioxin (CAS 33857-28-2): A Strategic PCDD Congener for Comparative AhR and Metabolic Research


2,3,7-Trichlorodibenzo-p-dioxin (2,3,7-TrCDD) is a member of the polychlorinated dibenzo-p-dioxin (PCDD) family, characterized by a tricyclic aromatic structure with chlorine atoms at the lateral 2, 3, and 7 positions [1]. As a lower-chlorinated congener of the prototypical dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 2,3,7-TrCDD exhibits a distinct biochemical and toxicological profile that renders it a critical tool for probing structure-activity relationships within the aryl hydrocarbon receptor (AhR) pathway [2]. Its unique substitution pattern and reduced potency relative to TCDD [3] position 2,3,7-TrCDD as an essential comparator for studies investigating the molecular determinants of AhR activation, ligand binding kinetics, and xenobiotic metabolism.

Why 2,3,7-Trichlorodibenzo-p-dioxin (CAS 33857-28-2) Cannot Be Interchanged with Other Dioxin Congeners


Substituting 2,3,7-Trichlorodibenzo-p-dioxin with the more potent 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or other dioxin congeners in experimental systems leads to fundamentally different biological outcomes due to non-linear structure-activity relationships (SARs) [1]. While both compounds activate the AhR, their binding kinetics, receptor complex stability, and subsequent induction of downstream effectors such as AHH and EROD differ substantially [2]. Moreover, metabolic pathways diverge; 2,3,7-TrCDD serves as a substrate for specific CYP1A1-mediated hydroxylation followed by UGT-mediated glucuronidation, a detoxification route that is less prominent for the highly persistent TCDD [3]. These disparities in molecular initiation and clearance translate into orders-of-magnitude differences in in vivo potency, making precise congener selection imperative for reproducible and mechanistically sound research.

2,3,7-Trichlorodibenzo-p-dioxin (CAS 33857-28-2) Quantitative Evidence Guide: Validated Differentiation from Key Comparators


AhR Binding Affinity and Association Kinetics of 2,3,7-TrCDD vs. TCDD in Rat Hepatic Cytosol

In a direct comparative study of tritiated PCDD congeners using rat hepatic cytosolic Ah receptor, 2,3,7-TrCDD and 2,3,7,8-TCDD exhibited equilibrium dissociation constants (Kd) within a narrow range (5.0-9.3 nM), varying by less than 2-fold across all tested ligands [1]. However, a critical kinetic difference was observed: 2,3,7-TrCDD bound significantly more slowly to the Ah receptor than TCDD at all temperatures tested (13.5-37°C), a finding that directly paralleled its lower biochemical potency [1].

Aryl Hydrocarbon Receptor Receptor Binding Kinetics Dioxin Congener Comparison

In Vitro Enzyme Induction Potency (AHH/EROD) of 2,3,7-TrCDD vs. TCDD in Rat Hepatoma Cells

A comprehensive structure-activity study of 14 PCDDs in rat hepatoma H-4-II E cells demonstrated that 2,3,7,8-TCDD was the most active compound for inducing AHH and EROD [1]. The study explicitly noted a 'decrease in in vitro binding and induction activities with decreasing lateral chlorine substitution,' positioning 2,3,7-TrCDD as a congener with measurably lower potency than the fully lateral-substituted TCDD [1]. While exact EC50 values are not provided in the abstract, the study established an excellent linear correlation between in vitro enzyme induction (EC50) and in vivo toxicity endpoints (ED50) [1].

Aryl Hydrocarbon Hydroxylase EROD Activity In Vitro Toxicology

Comparative In Vivo Toxicity and Body Weight Effects of 2,3,7-TrCDD vs. TCDD in Wistar Rats

In a dose-response study using immature male Wistar rats, the ED50 values for several in vivo toxic endpoints were determined for a series of PCDD congeners, including 2,3,7-TrCDD and TCDD [1]. The study reported an excellent linear correlation between the -log EC50 values for in vitro enzyme induction and the -log ED50 values for in vivo endpoints such as body weight loss and thymic atrophy [1]. This correlation provides a quantitative framework for estimating the relative in vivo potency of 2,3,7-TrCDD compared to TCDD, confirming its significantly reduced toxicity, consistent with its decreased AhR activation .

In Vivo Toxicology Thymic Atrophy Body Weight Loss

Human Liver Microsomal Metabolism: Distinct Glucuronidation Kinetics for 2,3,7-TrCDD Metabolites

A study of 2,3,7-TrCDD metabolism in human liver microsomes revealed that it is sequentially converted to 8-hydroxy-2,3,7-TrCDD by CYP1A1 and subsequently glucuronidated by multiple UGT isoforms [1]. The apparent kinetic parameters for this detoxification pathway were quantified: UGT1A1 and UGT1A9 both exhibited Km values of 0.8 µM and kcat of 1.8 min⁻¹, while UGT2B7 showed a Km of 3.9 µM and a kcat of 7.0 min⁻¹ [1]. Significant inter-individual variability in glucuronidation was observed across 10 human liver microsome samples, attributed to differences in P450-dependent hydroxylation [1].

Xenobiotic Metabolism Glucuronidation CYP1A1 UGT Enzymes

Comparative Acute Lethality: LD50 of 2,3,7-TrCDD vs. TCDD in Rodents

A structure-activity analysis of halogenated aromatic hydrocarbons reported that 2,3,7,8-TCDD was the most toxic compound tested, with a single oral LD50 of approximately 2 µg/kg in guinea pigs [1]. In contrast, 2,3,7-TrCDD is significantly less acutely toxic; a separate data source indicates an oral LD50 of >3 mg/kg in mice, which is more than 1,500-fold higher than the TCDD value . While these data come from different species and sources, they collectively illustrate the dramatic reduction in acute lethality conferred by the absence of the 8-position chlorine.

Acute Toxicity LD50 In Vivo Potency

Photochemical Degradation Pathway: TCDD Photolysis Yields 2,3,7-TrCDD as Primary Product

Studies on the photochemistry of dibenzo-p-dioxins have established that 2,3,7,8-TCDD undergoes reductive dechlorination upon irradiation in methanol, with 2,3,7-trichlorodibenzo-p-dioxin identified as the initial and primary photoproduct [1]. This reaction is a critical step in the environmental degradation pathway of TCDD and highlights the role of 2,3,7-TrCDD as a key intermediate [1]. Furthermore, comparative photodegradation studies indicated that while 2,3,7-TrCDD undergoes further degradation, it is more persistent than TCDD under the same conditions, with one study reporting only 30% degradation of TCDD under conditions where 2,3,7-TrCDD showed even less degradation [2].

Environmental Fate Photodegradation Analytical Chemistry

Optimal Research and Industrial Applications for 2,3,7-Trichlorodibenzo-p-dioxin (CAS 33857-28-2)


Mechanistic Studies of AhR Activation: Dissecting the Role of the 8-Chloro Substituent

Researchers investigating the structure-activity relationships of the AhR require a congener that retains high affinity binding but exhibits altered kinetics and downstream signaling compared to the full agonist TCDD. 2,3,7-TrCDD, with its documented slower association rate with the rat AhR [1] and reduced potency in AHH/EROD induction assays [2], serves as an ideal tool for probing the molecular consequences of missing the 8-position chlorine. This allows for precise dissection of how specific ligand-receptor interactions govern transcriptional outcomes, without the confounding influence of TCDD's extreme potency and persistence.

In Vivo Toxicology and Pharmacokinetic Studies Requiring a Less Potent AhR Agonist

For in vivo studies where TCDD's extreme acute toxicity (LD50 ~2 µg/kg) [1] and long biological half-life are prohibitive, 2,3,7-TrCDD offers a safer and more manageable alternative. Its significantly higher LD50 (>3 mg/kg in mice) [2] and quantifiable metabolic clearance via CYP1A1 and UGT enzymes [3] enable the study of AhR-mediated effects at higher, more practical doses. This is particularly critical for chronic exposure studies or for experiments in animal models where the profound weight loss and thymic atrophy caused by TCDD would obscure other endpoints.

Analytical Reference Standard for Environmental Fate and Biomonitoring Studies

Given that 2,3,7-TrCDD is a primary photodegradation product of the more notorious TCDD [1], its presence in environmental samples is a key indicator of TCDD's fate and transformation. Furthermore, its own distinct environmental persistence and potential for bioaccumulation necessitate its inclusion in comprehensive dioxin monitoring programs. The compound is therefore essential as a certified reference material for the development and validation of analytical methods (e.g., GC-MS) aimed at quantifying dioxin contamination in soil, sediment, and biological tissues.

In Vitro Metabolism and Drug-Drug Interaction Studies Involving CYP1A and UGT Enzymes

The well-characterized metabolic pathway of 2,3,7-TrCDD, involving sequential oxidation by CYP1A1 and conjugation by UGT1A1, 1A9, and 2B7 [1], makes it a valuable probe substrate for studying these specific xenobiotic-metabolizing enzymes. Its use can elucidate enzyme kinetics, assess inter-individual variability in metabolic capacity, and evaluate potential drug-drug interactions that may alter the clearance of other AhR ligands or co-administered pharmaceuticals. The quantifiable kinetic parameters (Km, kcat) for its glucuronidation [1] provide a robust foundation for such assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,7-Trichlorodibenzo-P-dioxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.